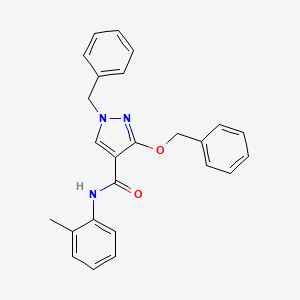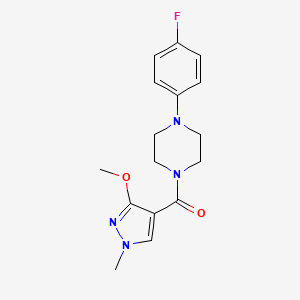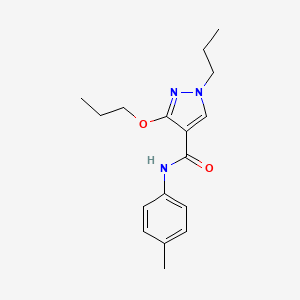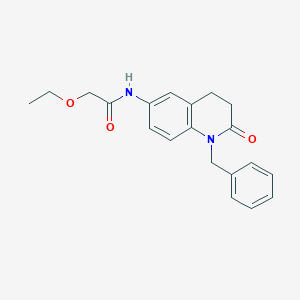
1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide, commonly referred to as BPC, is a novel benzyloxy-pyrazole-carboxamide compound that has recently been investigated for its potential applications in the fields of pharmacology and biochemistry. BPC has been found to possess a wide range of biochemical and physiological effects, and has been the subject of numerous laboratory experiments.
科学研究应用
BPC has been found to have numerous applications in the fields of pharmacology and biochemistry. BPC has been used in the study of drug metabolism, enzyme inhibition, and receptor binding. In addition, BPC has been used as an inhibitor of the enzyme acetylcholinesterase, which has implications for the treatment of Alzheimer's disease. BPC has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cell proliferation.
作用机制
The mechanism of action of BPC is still being studied, but it is believed to involve the inhibition of acetylcholinesterase, as well as the binding of BPC to certain receptors. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain.
Biochemical and Physiological Effects
BPC has been found to have numerous biochemical and physiological effects. BPC has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has implications for the treatment of Alzheimer's disease, as well as other cognitive disorders. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain. In addition, BPC has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using BPC in laboratory experiments include its relatively low cost, its stability, and its ability to be synthesized in a relatively short amount of time. In addition, BPC has been found to have a wide range of biochemical and physiological effects, making it a useful tool in the study of various biological processes. The main limitation of using BPC in laboratory experiments is its potential toxicity, which must be taken into consideration when designing experiments.
未来方向
The potential future directions for BPC research include the further exploration of its mechanism of action, its potential therapeutic applications, and its potential use as a drug delivery system. In addition, further research into the biochemical and physiological effects of BPC is needed in order to fully understand its potential therapeutic applications. Finally, further research into the synthesis of BPC is needed in order to optimize the production of this compound.
合成方法
The synthesis of BPC involves a multi-step reaction process. The first step involves the reaction of benzyl bromide with 2-methylphenylhydrazine in the presence of sodium acetate and acetic acid, which produces a benzyloxy-pyrazole-carboxamide intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of pyridine, which produces the desired BPC compound. This synthesis method has been found to be effective in producing BPC with good yields.
属性
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-19-10-8-9-15-23(19)26-24(29)22-17-28(16-20-11-4-2-5-12-20)27-25(22)30-18-21-13-6-3-7-14-21/h2-15,17H,16,18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAKLQNSKRJOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-4-(pyrrolidine-1-carbonyl)-1H-pyrazole](/img/structure/B6500992.png)
